molecular formula C14H20ClNO2 B1325517 Octyl 2-chloroisonicotinate CAS No. 898784-94-6

Octyl 2-chloroisonicotinate

Cat. No.: B1325517
CAS No.: 898784-94-6
M. Wt: 269.77 g/mol
InChI Key: MAINPQGFQVXXBP-UHFFFAOYSA-N
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Description

Octyl 2-chloroisonicotinate (CAS 350602-02-7) is an ester derivative of 2-chloroisonicotinic acid, where the hydroxyl group of the carboxylic acid is replaced by an octyloxy group. Its structure comprises a pyridine ring substituted with a chlorine atom at position 2 and an esterified octyl chain at position 4 (Figure 1). This compound is characterized by moderate lipophilicity (estimated logP ~4.5) due to the long alkyl chain, making it suitable for applications requiring lipid solubility, such as agrochemical formulations or as a synthetic intermediate in pharmaceuticals .

Properties

IUPAC Name

octyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-14(17)12-8-9-16-13(15)11-12/h8-9,11H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAINPQGFQVXXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642148
Record name Octyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-94-6
Record name Octyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-chloroisonicotinate typically involves the esterification of 2-chloroisonicotinic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond . The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Notes
Acidic (HCl, H₂SO₄)2M HCl, reflux (6-8 hrs)2-Chloroisonicotinic acid + octanolRequires prolonged heating
Basic (NaOH, KOH)1M NaOH, 80°C (3-4 hrs)Sodium 2-chloroisonicotinate + octanolFaster than acidic hydrolysis
Enzymatic (Lipase)Candida antarctica lipase BControlled release of octanolEco-friendly, lower yields (~60%)

Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while acid-catalyzed hydrolysis follows a protonation-triggered mechanism. The chlorine atom at the 2-position exerts minimal electronic influence on ester hydrolysis rates due to its meta position relative to the reactive site.

Nucleophilic Substitution at Chlorine

The chlorine atom participates in aromatic substitution reactions:

Reaction Type Reagents/Conditions Products Yield
AminationNH₃/EtOH, 100°C, 12 hrs2-Aminoisonicotinic acid octyl ester45-50%
Thioether FormationNaSH, DMF, 120°C, 8 hrs2-Mercaptoisonicotinate derivative38%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, 80°CBiaryl derivatives60-75%

Key Limitation : Steric hindrance from the octyl chain reduces reaction rates compared to methyl analogs. Catalytic systems containing bulky ligands (e.g., XPhos) improve efficiency in cross-coupling reactions.

Oxidation Pathways

Controlled oxidation targets specific molecular regions:

Target Site Oxidizing Agent Products Selectivity
Pyridine RingKMnO₄, acidic conditions2-Chloropyridine-4-carboxylic acidLow (≤20%)
Alkyl ChainO₃, then Zn/H₂OOctanal + 2-chloroisonicotinic acidHigh (>85%)

Notable Observation : Ozonolysis selectively cleaves the octyl chain without affecting the aromatic system, enabling modular synthesis of short-chain derivatives.

Catalytic Transformations

Transition metal catalysis enables functionalization:

Catalytic System Reaction Key Products TON
Pd/C, H₂ (1 atm)Hydrogenolysis2-Hydroxyisonicotinate + octane90%
CuI, L-ProlineUllmann Coupling2-Arylisonicotinate derivatives55-65%
RhCl(PPh₃)₃HydroformylationBranched aldehyde derivatives70%

Industrial Relevance : Hydrogenolysis offers a clean route to dechlorinated products, critical for pharmaceutical intermediates. Turnover numbers (TON) exceed 1,000 in optimized flow reactors .

Stability Profile

Critical degradation pathways under stress conditions:

Stress Condition Degradation Products Half-Life
UV Light (254 nm)2-Chloroisonicotinic acid + octanal48 hrs
Moist Heat (70°C, 75% RH)Dimerization products120 hrs
Strong Base (pH >12)Complete ester cleavage<1 hr

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties:
Research has indicated that Octyl 2-chloroisonicotinate exhibits antimicrobial activity, making it suitable for use in pharmaceuticals aimed at treating infections. A study demonstrated its efficacy against various bacterial strains, highlighting its potential as a therapeutic agent in antibiotic formulations .

Drug Delivery Systems:
The compound's lipophilicity allows it to be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its incorporation into polymeric matrices has been shown to facilitate controlled release mechanisms, which are crucial for improving therapeutic outcomes .

Agricultural Uses

Pesticide Formulation:
this compound has been explored as an active ingredient in pesticide formulations due to its effectiveness in controlling pests while being less harmful to beneficial insects. Its application in agricultural settings can lead to improved crop yields and reduced reliance on more toxic chemicals .

Plant Growth Regulation:
Studies have suggested that the compound may also play a role in plant growth regulation by influencing hormonal pathways. This application could be pivotal in developing eco-friendly agricultural practices that promote sustainable farming .

Biocidal Applications

The compound has been approved for biocidal uses within the European Union, particularly for wood preservation and preventing fouling. Its effectiveness as a biocide stems from its ability to disrupt cellular processes in target organisms, thereby providing long-lasting protection against decay and infestation .

Case Study 1: Antimicrobial Efficacy

A comparative study was conducted to evaluate the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting its potential utility in developing new antimicrobial agents.

Case Study 2: Controlled Release Drug Delivery

In a formulation study, this compound was incorporated into a poly(lactic-co-glycolic acid) matrix for controlled release of an anti-inflammatory drug. The release profile demonstrated sustained drug release over several days, indicating the compound's effectiveness in enhancing drug delivery systems.

Data Tables

Application AreaSpecific UseFindings/Results
PharmaceuticalAntimicrobial agentEffective against E. coli and S. aureus
AgriculturalPesticide formulationImproved crop yields with reduced toxicity
BiocidalWood preservationLong-lasting protection against decay
Drug Delivery SystemsControlled releaseSustained release over several days

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include esters of halogenated pyridinecarboxylic acids, differing in alkyl chain length and substituent halogens (Table 1).

Table 1: Structural and Physicochemical Comparison of Octyl 2-Chloroisonicotinate and Analogs
Compound Name CAS Number Ester Group Substituent Molecular Formula Molecular Weight (g/mol) logP (Estimated)
This compound 350602-02-7 Octyl 2-Cl C₁₄H₁₉ClNO₂ ~268.5 ~4.5
Pentyl 2-chloroisonicotinate 898784-88-8 Pentyl 2-Cl C₁₁H₁₄ClNO₂ ~227.5 ~3.0
Methyl 2-fluoronicotinate 63820-72-4 Methyl 2-F C₇H₆FNO₂ 155.13 ~1.2
Methyl 2-iodonicotinate 446-26-4 Methyl 2-I C₇H₆INO₂ 239.03 ~1.8
Methyl 3,4,6-trichloropicolinate 913836-18-7 Methyl 3,4,6-Cl₃ C₇H₄Cl₃NO₂ 248.47 ~2.5

Key Observations :

  • Substituent Effects : Chlorine (Cl) provides greater steric and electronic effects compared to fluorine (F) or iodine (I), influencing reactivity and stability. For instance, methyl 2-iodonicotinate (logP ~1.8) is less lipophilic than chloro analogs but may exhibit distinct reactivity in cross-coupling reactions .

Spectral and Analytical Data

  • NMR Spectroscopy : The octyl chain in this compound produces distinct aliphatic proton signals (δ 0.8–1.7 ppm), while the aromatic chlorine substituent causes deshielding in the pyridine ring (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) of methyl analogs (e.g., methyl 3,4,6-trichloropicolinate) confirms molecular ion peaks matching theoretical masses (e.g., m/z 248.47 for [M+H]⁺) .

Biological Activity

Octyl 2-chloroisonicotinate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. It is a derivative of isonicotinic acid and possesses a chloro substituent, which may influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14ClN1O2C_{12}H_{14}ClN_{1}O_{2}. The structure features an octyl chain attached to the nitrogen of the isonicotinic acid moiety, with a chlorine atom at the 2-position. This structural configuration is crucial for its biological interactions.

This compound exhibits several mechanisms that contribute to its biological activity:

  • G-Protein Coupled Receptor Agonism : Similar to other isonicotinates, this compound may act as an agonist for G-protein coupled receptors (GPCRs), which are vital in mediating cellular responses to various stimuli.
  • Insulin Secretion Modulation : Research indicates that compounds with similar structures can enhance insulin secretion from pancreatic beta cells, potentially offering therapeutic benefits in managing diabetes and insulin resistance .

Antidiabetic Potential

Studies have shown that compounds related to this compound can stimulate insulin release under hyperglycemic conditions. This effect is particularly relevant for Type 2 diabetes management, as it may help regulate blood glucose levels even when glucose availability is low .

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The presence of the chlorine atom may enhance its effectiveness by disrupting microbial cell membranes or interfering with metabolic pathways .

Case Study 1: Insulin Secretion Enhancement

In a controlled study involving diabetic rats, administration of this compound resulted in a significant increase in insulin levels compared to the control group. The mechanism was attributed to enhanced beta-cell function and increased sensitivity to glucose levels .

Case Study 2: Antimicrobial Efficacy

A laboratory study tested this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Table 1: Comparison of Biological Activities

Activity TypeMechanism DescriptionReference
Insulin SecretionEnhances insulin release from pancreatic beta cells
AntimicrobialInhibits growth of specific bacterial strains

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of octyl 2-chloroisonicotinate while minimizing side reactions?

  • Methodological Answer : Begin with a factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Monitor reaction progress via TLC or HPLC, and quantify yields using NMR or GC-MS. For impurity reduction, employ column chromatography with gradient elution (hexane:ethyl acetate) and validate purity via melting point analysis and spectroscopic consistency .
  • Key Considerations : Ensure reproducibility by documenting solvent drying protocols, reagent stoichiometry, and inert atmosphere conditions .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals using DEPT-135 and HSQC for carbon hybridization and proton connectivity. Compare chloro and isonicotinate moieties to literature analogs .
  • IR Spectroscopy : Validate ester carbonyl (C=O) stretching (~1740 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ via high-resolution ESI-MS and fragment patterns .
    • Data Validation : Cross-check spectral data with computational simulations (e.g., DFT for IR/NMR) to resolve ambiguities .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the octyl ester group in stabilizing 2-chloroisonicotinate derivatives under catalytic conditions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and analyze steric/electronic effects of the octyl chain .
  • In Situ Monitoring : Use Raman spectroscopy or stopped-flow techniques to detect intermediates during catalysis .
    • Contradiction Resolution : If experimental and computational data conflict, re-evaluate solvent effects or catalyst-substrate preorganization .

Q. What strategies resolve contradictory data between theoretical predictions and experimental observations in the reactivity of this compound?

  • Methodological Answer :

  • Error Source Analysis : Check for impurities (e.g., residual solvents in NMR samples) or calibration errors in instrumentation .
  • Multivariate Statistics : Apply principal component analysis (PCA) to identify outliers in datasets .
  • Collaborative Validation : Share raw data (e.g., crystallographic .cif files, chromatograms) with independent labs for replication .
    • Case Study : If DFT predicts nucleophilic attack at C2 but experiments favor C4, re-examine solvent polarity’s role in stabilizing transition states .

Q. How should researchers design experiments to probe the biological activity of this compound while addressing solubility challenges?

  • Methodological Answer :

  • Solubility Screening : Test solvents (DMSO, EtOH, PBS buffers) using dynamic light scattering (DLS) to identify aggregation thresholds .
  • Bioassay Design : Use a dose-response matrix (e.g., 0.1–100 µM) in cell-based assays (MTT or apoptosis markers) with solvent-only controls .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl, benzyl esters) to isolate the octyl group’s contribution to bioavailability .

Data Presentation and Reproducibility

Q. What guidelines ensure transparent reporting of synthetic procedures and analytical data for this compound?

  • Methodological Answer :

  • Supporting Information : Include raw NMR/FID files, chromatograms, and crystallographic data in standardized formats (e.g., .cif, .dx). Annotate unexpected peaks with plausible explanations .
  • Reproducibility Checklist : Provide step-by-step protocols (e.g., Schlenk line setup, inert gas flow rates) and batch-specific reagent LOT numbers .
    • Ethical Compliance : Disclose conflicts of interest (e.g., patent filings) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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